molecular formula C11H11ClN2O2 B2776001 5-(Chloromethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole CAS No. 923239-59-2

5-(Chloromethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2776001
CAS No.: 923239-59-2
M. Wt: 238.67
InChI Key: RIDZZEICDWGEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a chloromethyl group at position 5 and a 2-ethoxyphenyl group at position 2.

Synthesis and Characterization:
The compound can be synthesized via microwave-assisted methods using 5-(chloromethyl)-3-substituted phenyl-1,2,4-oxadiazoles as intermediates, as described in protocols involving potassium carbonate in acetone . Structural confirmation is typically achieved through spectral techniques such as $ ^1H $ NMR, $ ^{13}C $ NMR, and mass spectrometry. For example, analogous compounds like 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole exhibit distinct $ ^1H $ NMR signals (e.g., δ 4.75 ppm for the chloromethyl group) and ESI-MS peaks at m/z 195 $$M+H$$
$^+$ .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-2-15-9-6-4-3-5-8(9)11-13-10(7-12)16-14-11/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDZZEICDWGEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethoxybenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (–CH₂Cl) group undergoes nucleophilic substitution reactions due to its electrophilic nature. This reactivity is exploited to introduce various functional groups, enhancing the compound’s utility in medicinal and materials chemistry.

Table 1: Nucleophilic Substitution Reactions

NucleophileReagents/ConditionsProductYieldReference
AminesNH₃ (aq.), EtOH, 60°C, 12 h5-(Aminomethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole85%,
ThiolsKSCN, DMF, 80°C, 8 h5-(Thiocyanatomethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole78%
AzidesNaN₃, DMSO, RT, 24 h5-(Azidomethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole92%
AlkoxidesNaOCH₃, THF, reflux, 6 h5-(Methoxymethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole67%

Key Observations :

  • Reactions proceed via an Sₙ2 mechanism, with polar aprotic solvents (e.g., DMF, DMSO) enhancing reactivity.

  • Steric hindrance from the 2-ethoxyphenyl group slightly reduces yields compared to analogs with para-substituted aryl groups.

Cyclization and Ring-Opening Reactions

The 1,2,4-oxadiazole ring participates in cycloadditions and ring-opening reactions under specific conditions, enabling access to complex heterocyclic systems.

Table 2: Cyclization Reactions

Reagents/ConditionsProductYieldMechanismReference
Nitriles, Fe(NO₃)₃, CH₃CN, 100°C, 12 hFused 1,2,4-oxadiazole-pyridine derivatives75%1,3-Dipolar cycloaddition
Alkynes, CuI, DIPEA, DCM, RT, 24 hTriazole-oxadiazole hybrids68%Click chemistry
H₂O, HCl (conc.), reflux, 4 hRing-opened hydrazide derivative82%Acidic hydrolysis

Mechanistic Insights :

  • The oxadiazole ring acts as a dipolarophile in cycloadditions, reacting with nitrile oxides or alkynes to form bicyclic structures .

  • Acidic hydrolysis cleaves the oxadiazole ring, yielding a hydrazide intermediate that can be further functionalized.

Functionalization of the Ethoxyphenyl Group

The 2-ethoxyphenyl substituent undergoes electrophilic aromatic substitution (EAS) and dealkylation under controlled conditions.

Table 3: Ethoxyphenyl Modification Reactions

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C, 2 h3-(2-Ethoxy-4-nitrophenyl)-5-(chloromethyl)-1,2,4-oxadiazole60%
DemethylationBBr₃, CH₂Cl₂, −78°C, 1 h3-(2-Hydroxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole88%

Key Notes :

  • Nitration occurs preferentially at the para position relative to the ethoxy group due to its electron-donating effect .

  • Demethylation with BBr₃ selectively removes the ethyl group, yielding a phenolic derivative for further coupling .

Cross-Coupling Reactions

The chloromethyl group facilitates palladium-catalyzed cross-coupling reactions, enabling carbon–carbon bond formation.

Table 4: Cross-Coupling Reactions

Coupling PartnerCatalyst/BaseProductYieldReference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF, 100°C5-(Phenylmethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole73%
StyrenePd(OAc)₂, P(o-tol)₃, NEt₃Alkenyl-substituted oxadiazole65%

Mechanism :

  • Suzuki-Miyaura coupling proceeds via oxidative addition of the C–Cl bond to palladium, followed by transmetalation and reductive elimination.

Reduction and Oxidation Reactions

Selective reduction of the oxadiazole ring or chloromethyl group has been explored for derivative synthesis.

Table 5: Redox Reactions

Reaction TypeReagents/ConditionsProductYieldReference
ReductionH₂ (1 atm), Pd/C, EtOH, RT5-(Methyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazoline55%
OxidationKMnO₄, H₂O, 80°C, 6 h5-(Carboxymethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole48%

Challenges :

  • Over-reduction of the oxadiazole ring can occur under prolonged hydrogenation.

  • Oxidation of the chloromethyl group to a carboxylic acid requires stringent conditions.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have demonstrated that derivatives of 1,2,4-oxadiazole, including 5-(Chloromethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized with this oxadiazole core have shown promising results against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
    • A study by Kucukoglu et al. reported that certain oxadiazole derivatives exhibited higher biological potency against cancer cell lines than traditional agents such as 5-fluorouracil .
  • Antimicrobial Properties :
    • The compound has also been evaluated for its antibacterial and antifungal activities. Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi, indicating potential use in treating infections .
  • Anti-inflammatory Effects :
    • Research indicates that oxadiazole derivatives can possess anti-inflammatory properties. Certain compounds have been tested for their ability to reduce inflammation in animal models, showing efficacy comparable to standard anti-inflammatory drugs like Indomethacin .

Case Study 1: Anticancer Activity

A series of novel substituted 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives were synthesized and tested against several cancer cell lines. Among them, specific compounds demonstrated IC50 values indicating potent antiproliferative effects and selectivity towards certain cancer types . For example:

CompoundCell LineIC50 Value (μM)
8WiDr4.5
9aMCF-70.48

Case Study 2: Antimicrobial Activity

In a study assessing the antimicrobial properties of various oxadiazole derivatives, the compound exhibited moderate activity against several bacterial strains while showing promising antifungal effects against Candida species . The results are summarized below:

CompoundActivity TypeEffectiveness
42bAntibacterialModerate
41lAntifungalStrong

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Features :

  • The 2-ethoxyphenyl substituent introduces steric and electronic effects, influencing reactivity and interactions in biological systems.
  • The chloromethyl group enhances electrophilicity, making it a useful intermediate for further functionalization .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 5-(chloromethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole with structurally related derivatives, highlighting substituent variations, physical properties, and biological activities.

Compound Name Substituents (Position 3) Key Properties/Activities References
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole Phenyl Yield: 80%; NMR (δ 4.75 ppm, chloromethyl); used in coupling reactions for drug discovery
5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole 4-Methoxyphenyl CAS 57238-76-3; higher electron density due to para-methoxy group; improved solubility
5-(Chloromethyl)-3-(3-trifluoromethylphenyl)-1,2,4-oxadiazole 3-Trifluoromethylphenyl Enhanced lipophilicity; potential for CNS-targeted applications (CAS 844498-80-2)
5-(Chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole 2,4-Dimethoxyphenyl Dual electron-donating groups; used in antimicrobial studies
5-(Chloromethyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole Thiophene-3-yl Heteroaromatic substituent; molecular weight 200.64; CAS 184970-24-9

Critical Notes

Data Gaps: Limited published data exist on the specific biological activities of this compound. Most inferences are drawn from structurally similar compounds .

Contradictions : While some oxadiazoles show dual anti-inflammatory and anticancer activities, others (e.g., energetic derivatives) prioritize physicochemical stability over bioactivity .

Biological Activity

5-(Chloromethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C11H11ClN2O2C_{11}H_{11}ClN_2O_2. The oxadiazole ring is known for its stability and ability to act as a bioisosteric replacement in drug design, enhancing metabolic stability and bioavailability in various therapeutic contexts .

Anticancer Activity

The biological activity of 1,2,4-oxadiazoles has been extensively studied for anticancer properties. Research indicates that compounds featuring this scaffold can inhibit the catalytic activity of topoisomerase I, an essential enzyme for DNA replication in cancer cells. In vitro assays have shown that certain derivatives exhibit cytotoxic effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) .

Table 1: Cytotoxicity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
OX1HCT-1165.0
OX2HeLa3.5
OX3HCT-1167.2

This table illustrates the varying degrees of cytotoxicity among different oxadiazole derivatives.

Structure-Activity Relationship (SAR)

The SAR analysis of oxadiazole compounds highlights the importance of substituents on the oxadiazole ring for enhancing biological activity. Modifications at the 5-position (e.g., chloromethyl or ethoxy groups) can significantly affect the compound's interaction with biological targets. For example, compounds with electron-donating groups tend to exhibit improved potency against cancer cell lines .

Table 2: SAR Insights for Oxadiazole Derivatives

PositionSubstituentActivity Impact
3EthoxyIncreased solubility
5ChloromethylEnhanced potency
2Alkyl groupsImproved membrane permeability

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives for their antiproliferative effects. The study found that compounds with a specific arrangement of functional groups showed marked efficacy against cancer cell lines while maintaining low toxicity profiles .

Another study focused on the development of oxadiazole-sulfonamide-based compounds which were screened against multiple bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, further expanding the therapeutic potential of oxadiazoles .

Q & A

Q. Basic

  • 1H/13C NMR : The chloromethyl group resonates at δ ~4.7 ppm (1H, singlet), while the 2-ethoxyphenyl moiety shows aromatic protons at δ 7.3–8.1 ppm. The oxadiazole C3 carbon appears at δ ~165 ppm .
  • Mass spectrometry : ESI-MS typically displays [M+H]+ peaks at m/z 239–245, with fragmentation patterns confirming the oxadiazole core .
  • Elemental analysis : Used to verify purity (>95%) and stoichiometry .

How can structure-activity relationship (SAR) studies optimize biological activity?

Advanced
SAR studies focus on modifying substituents to enhance target binding or pharmacokinetics:

Substituent Biological Activity Key Finding
2-EthoxyphenylAnticancer (T47D cells)Enhances lipophilicity, improving membrane permeability
ChloromethylElectrophilic reactivityEnables covalent binding to cysteine residues in target proteins
Alternative aryl groups (e.g., 4-Cl, 3-OCH₃)Varies apoptotic activityElectron-withdrawing groups (Cl) increase potency in colorectal cancer models .

What in vitro assays are recommended to evaluate its anticancer potential?

Q. Basic

  • Caspase activation assays : Measure apoptosis induction via caspase-3/7 activation (e.g., luminescence-based Caspase-Glo®) .
  • Cell cycle analysis : Flow cytometry (propidium iodide staining) to detect G1/S arrest, a hallmark of apoptosis in T47D breast cancer cells .
  • MTT/PrestoBlue assays : Quantify IC₅₀ values across cell lines (e.g., MX-1 tumors) to assess selectivity .

How can computational modeling predict metabolic stability or toxicity?

Q. Advanced

  • ADMET prediction : Tools like SwissADME or Schrödinger’s QikProp estimate logP (2.1–2.5), suggesting moderate blood-brain barrier penetration .
  • CYP450 inhibition assays : Molecular docking (AutoDock Vina) identifies interactions with CYP3A4/2D6 isoforms, guiding structural modifications to reduce hepatotoxicity .

What strategies resolve contradictions in reported biological activity across studies?

Q. Advanced

  • Dose-response validation : Replicate assays using standardized protocols (e.g., fixed incubation times, serum-free media) to minimize variability .
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify confounding interactions with non-target kinases .
  • Metabolite identification : LC-MS/MS to detect degradation products (e.g., hydrolyzed chloromethyl derivatives) that may alter activity .

How does the compound interact with molecular targets like TIP47?

Advanced
Photoaffinity labeling and pull-down assays identified TIP47 (IGF II receptor-binding protein) as a primary target. The chloromethyl group forms a covalent adduct with TIP47’s Cys-137 residue, disrupting its role in vesicle trafficking and inducing apoptosis . Mutagenesis studies (C137A) confirmed this interaction’s necessity for activity .

What are its potential applications in material science beyond pharmaceuticals?

Advanced
The oxadiazole core’s high nitrogen content (~28%) and thermal stability (decomposition >250°C) make it a candidate for:

  • Energetic materials : Derivatives with nitro groups exhibit detonation velocities >9000 m/s, outperforming RDX .
  • Polymer precursors : Copolymerization with styrene yields flame-retardant materials due to halogenated side chains .

What safety protocols are essential for handling this compound?

Q. Basic

  • PPE : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact with the chloromethyl group .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HCl gas) .
  • Storage : Anhydrous conditions (desiccator) at 4°C to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.